molecular formula C6H4N2O6 B1581181 4,6-Dinitroresorcinol CAS No. 616-74-0

4,6-Dinitroresorcinol

Cat. No. B1581181
CAS RN: 616-74-0
M. Wt: 200.11 g/mol
InChI Key: MBXIRNHACKAGPA-UHFFFAOYSA-N
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Description

4,6-Dinitroresorcinol is a chemical compound with the formula C6H4N2O6 . It is used in the field of high molecular synthetic material .


Synthesis Analysis

The synthesis of 4,6-Dinitroresorcinol involves several steps. The process begins with 4,6-dinitro-m-dichlorobenzene, polymer dihydric alcohol, fatty primary alcohol, and liquid caustic . The 4,6-dinitro-m-dichlorobenzene and the fatty primary alcohol, along with the liquid caustic, undergo a catalytic etherealization reaction under normal or high-temperature conditions. The resulting 4,6-dinitro-3-methoxyphenol then reacts with sulfuric acid, and the phenolic ether is hydrolyzed to protect the hydroxyl phenolic group to react, producing 4,6-dinitroresorcinol .


Molecular Structure Analysis

The molecular structure of 4,6-Dinitroresorcinol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

When the polymer dihydric alcohol, which is used as a catalyst, exists, the 4,6-dinitro-m-dichlorobenzene and the fatty primary alcohol, along with the liquid caustic, undergo a catalytic etherealization reaction under normal or high-temperature conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dinitroresorcinol can be found in the NIST/TRC Web Thermo Tables (WTT) .

Scientific Research Applications

1. Photocatalytic Degradation

  • Application Summary : 4,6-Dinitroresorcinol is used in the photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol (CDNR) in industrial wastewater .
  • Methods of Application : Borosilicate glass supported TiO2 was prepared by a sol-gel route via dip-coating method and used under UV light irradiation for the degradation process .
  • Results : At pH 2, reaction time 3.5h, CDNR concentration 10mg/L, NaCl concentration 5.85% (w/w) and TiO2 dosage 1.0g/L, 97.7% of CDNR was degraded .

2. Hydrogenation–Dechlorination

  • Application Summary : 4,6-Dinitroresorcinol is used in the hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-dinitroresorcinol (CDNR) .
  • Methods of Application : Pd catalysts supported on active carbon (Pd/C) prepared by impregnation–deposition were used in the process .
  • Results : Pd/C catalysts with high Pd0/(Pd0 + Pdn+) exhibited high activity for hydrogenation of CDNR .

3. Preparation of High Molecular Synthetic Material

  • Application Summary : 4,6-Dinitroresorcinol is used in the preparation of high molecular synthetic material .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes of this application are not detailed in the source .

4. Synthesis of 4,6-Diaminoresorcinol

  • Application Summary : 4,6-Dinitroresorcinol is used in the synthesis of 4,6-diaminoresorcinol (DAR), an indispensable monomer used in the preparation of polybenzoxazoles (PBO) that can be processed into special fibers with both high tensile strength and thermal stability .
  • Methods of Application : The process involves one-pot catalytic hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-dinitroresorcinol (CDNR), which is one of the most cost-effective routes .
  • Results : The yield of the target product 4,6-diaminoresorcinol (DAR) largely depends on the solvent media .

5. Preparation of High Molecular Synthetic Material

  • Application Summary : 4,6-Dinitroresorcinol is used in the preparation of high molecular synthetic material .
  • Methods of Application : The method involves a catalytic etherification reaction under normal or high temperature conditions .
  • Results : The produced products have no organic solvent, the viscosity of the polymer is high, the hot melt is strong, and the blank is filled .

6. Separation of 4,6-Dinitroresorcinol

  • Application Summary : 4,6-Dinitroresorcinol is used in the separation process on Newcrom R1 HPLC column .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes of this application are not detailed in the source .

7. Synthesis of Polybenzoxazoles

  • Application Summary : 4,6-Dinitroresorcinol is used in the synthesis of polybenzoxazoles (PBO), which can be processed into special fibers with both high tensile strength and thermal stability, enabling wide applications in the military and aerospace fields .
  • Methods of Application : The process involves one-pot catalytic hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-dinitroresorcinol (CDNR), which is one of the most cost-effective routes .
  • Results : The yield of the target product 4,6-diaminoresorcinol (DAR) largely depends on the solvent media .

8. Preparation of 4,6-Dinitro-3-Methoxyphenol

  • Application Summary : 4,6-Dinitroresorcinol is used in the preparation of 4,6-dinitro-3-methoxyphenol .
  • Methods of Application : The method involves a catalytic etherification reaction under normal or high temperature conditions .
  • Results : The produced products have no organic solvent, the viscosity of the polymer is high, the hot melt is strong, and the blank is filled .

9. Separation on Newcrom R1 HPLC Column

  • Application Summary : 4,6-Dinitroresorcinol is used in the separation process on Newcrom R1 HPLC column .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes of this application are not detailed in the source .

Safety And Hazards

4,6-Dinitroresorcinol is a flammable solid. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The method of preparing 4,6-Dinitroresorcinol is also used for synthesizing 4,6-bis-aminoresorcinol, etc., and polymer material . The method has a reasonable formulation and simple technology, and corresponds to the requirement of industrial production .

properties

IUPAC Name

4,6-dinitrobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXIRNHACKAGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210606
Record name 4,6-Dinitroresorcinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dinitroresorcinol

CAS RN

616-74-0
Record name 4,6-Dinitroresorcinol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dinitroresorcinol
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Record name 4,6-Dinitroresorcinol
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Record name 4,6-dinitroresorcinol
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Synthesis routes and methods I

Procedure details

To a 100 mL round-bottom flask is added 2.14 g (10 mmol) of 5-methoxy-2,4-dinitrophenol (MDNP) and 1.31 g (12 mmol) of DMF-HCl in 30 mL of N,N-dimethylformamide (DMF). This mixture is stirred at 130° C. and monitored by High Pressure Liquid Chromatography (HPLC). After 8.5 hours essentially no MDNP is observed by HPLC. The reaction mixture is poured into 100 mL of 1N HCl, and extracted with ethyl acetate (EtOAc, 3×30 mL). The combined organics are washed with a single portion of 0.1N HCl, dried (Na2SO4) and concentrated by rotary evaporation to give crude 4,6-dinitroresorcinol (DNR) as a yellow solid (1.9 g, 95% yield): melting point (m.p.) 205° C. to 210° C., 1H NMR (CDCl3)δ11.03 (s,2H), 9.08 (s,1H), 6.82 (s,1H).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 100 mL, 3-necked, round-bottom flask is charged with 30 mL of N-methylpyrrolidinone, 2.6 g (0.02 mole) of 1,3-dimethoxy-4,6-dinitrobenzene. The resulting solution is heated to 130° C. for two to three hours. The reaction mixture is then cooled and poured into an excess of dilute hydrochloric acid. The resulting solid is isolated by filtration to yield 1.9 g (95% yield) of 4,6-dinitroresorcinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
RJ Schmitt, DS Ross, JR Hardee… - The Journal of Organic …, 1988 - ACS Publications
0022-3263/88/1953-5568 $01.50/0 may be difficult to obtainin the nitration of phenols be-cause of their reactivity. However, recent developments in the synthesis of the high strength, …
Number of citations: 26 pubs.acs.org
W Zhu, T Wei, X Zhang, H Xiao - Journal of Molecular Structure …, 2009 - Elsevier
The electronic structure, vibrational properties, and thermodynamic properties of crystalline 2,4-dinitrophenol, 2,4-dinitroresorcinol, and 4,6-dinitroresorcinol have been comparatively …
Number of citations: 17 www.sciencedirect.com
KB Borisenko, CW Bock, I Hargittai - Journal of Molecular Structure …, 1997 - Elsevier
Ab initio molecular orbital calculations using second-order Møller-Plesset (MP2) perturbation theory with the 6-31G ∗ basis set have been performed for 4,6-dinitroresorcinol and 2,5-…
Number of citations: 10 www.sciencedirect.com
JR Payne - Thermochimica acta, 1995 - Elsevier
Using an isoperibol twin Dewar solution calorimeter, the enthalpies of reaction of normal lead 2,4-dinitroresorcinol; monobasic lead 2,4-dinitroresorcinol; tribasic lead 2,4-…
Number of citations: 2 www.sciencedirect.com
G Buemi - Chemical physics, 2002 - Elsevier
The intramolecular hydrogen bonds of 2-nitroresorcinol, I, 4,6-dinitroresorcinol, II, and 2-nitrophenol, III, have been studied, in gas phase and in water solution, at ab initio level using the …
Number of citations: 32 www.sciencedirect.com
L Zhang, Z Hu, B Jiang, YD Huang - Journal of Chemical & …, 2011 - ACS Publications
The solubility of 2-chloro-4,6-dinitroresorcinol in ethanol at (299.35 to 343.75) K, methanol at (299.75 to 333.35) K, acetic acid at (299.35 to 343.15) K, ethyl acetate at (298.75 to 344.95) …
Number of citations: 3 pubs.acs.org
KB Borisenko, K Zauer, I Hargittai - The Journal of Physical …, 1995 - ACS Publications
Our recent investigations of the molecular structures of 2-nitrophenol2 and 2-nitroresorcinol3’4 determined the presence of considerable intramolecular hydrogen bonding in these …
Number of citations: 23 pubs.acs.org
Y Zhang, W Jiang, Y Ren, B Wang, Y Liu, Q Hua… - Korean Journal of …, 2020 - Springer
2-chloro-4,6-dinitroresorcinol (CDNR) is detrimental to the environment and human health owing to its high toxicity and poor biodegradability. To demonstrate the feasibility of …
Number of citations: 8 link.springer.com
X Li, F Qin, Q Dai, S Shao, X Wang - Research on Chemical Intermediates, 2018 - Springer
Pd catalysts supported on active carbon (Pd/C) prepared by impregnation–deposition were used in catalytic hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-…
Number of citations: 5 link.springer.com
R Shi, Y Huang, L Jiao - Chemical Engineering Communications, 2007 - Taylor & Francis
Crystallization kinetics of 2-chloro-4,6-dinitroresorcinol in ethanol was studied by the method of intermittent dynamic analysis. The nucleation rate and crystal growth rate of 2-chloro-4,6-…
Number of citations: 6 www.tandfonline.com

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